molecular formula C5H8O4 B165874 (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 135682-18-7

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No. B165874
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-BYPYZUCNSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

1. Inhibition of Leukotriene Biosynthesis

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is utilized as a chiral inhibitor in the synthesis of agents that inhibit leukotriene biosynthesis. The structure-activity relationships are explored to provide agents with superior potency in vivo compared to other inhibitors. Asymmetric synthesis is a key method used in the development of these inhibitors, with the aim of targeting leukotriene B4 synthesis, a significant factor in inflammation processes (Crawley & Briggs, 1995).

2. Metabolic Studies and Identification of Urinary Metabolites

The compound is also instrumental in metabolic studies, particularly in identifying urinary metabolites in various substances. For instance, it helps in understanding the metabolic pathways operative in rats for certain compounds, further contributing to the knowledge of metabolic processes and potential implications for human health (Kanamori et al., 2002).

3. Cardiovascular Effects Studies

Researchers have used analogues of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one to study its cardiovascular effects, particularly in inducing bradycardia and hypotension in rats. The stability of these analogues in aqueous solutions and their effect on the cardiovascular system are critical aspects of this research (Milbert & Wiley, 1978).

4. Interaction with Mechanisms Underlying Myocardial Hypertrophy

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one related compounds have been studied for their effects on hypertension and left ventricular hypertrophy. Despite not significantly altering blood pressure or heart rate, these compounds showed a reduction in cardiac mass and fibrotic tissue in the left ventricle, indicating their interaction with mechanisms underlying myocardial hypertrophy and cardiac remodeling (Monopoli et al., 1992).

5. Research in Biomass Conversion and Polymer Chemistry

The compound and its derivatives are significant in the field of biomass conversion and polymer chemistry. They are involved in the synthesis of monomers and polymers, and functional materials, highlighting their potential in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko & Ananikov, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451578
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

CAS RN

135682-18-7
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14 g (0.132 mol) of 3-methoxypropane-1,2-diol (S)and 31.16 g (0.264 mol) of diethyl carbonate in the presence of 0.108 g of 50% sodium hydride is heated until distillation of the alcohol formed. After completion of the reaction, the aimed product is distilled.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
31.16 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Tarnacka, E Kamińska, M Paluch… - The Journal of Physical …, 2022 - ACS Publications
Herein, the annealing of highly polar (S)-(−)-4-methoxymethyl-1,3-dioxolan-2-one (S-methoxy-PC) within alumina and silica porous membranes characterized by different pore …
Number of citations: 2 pubs.acs.org
M Tarnacka, M Geppert-Rybczyńska… - The Journal of …, 2021 - pubs.aip.org
Herein, we examined the effect of finite size and wettability on the structural dynamics and the molecular arrangement of the propylene carbonate derivative,(S)-(−)-4-methoxymethyl-1, 3…
Number of citations: 6 pubs.aip.org
AR Young-Gonzales, K Adrjanowicz… - The Journal of …, 2017 - pubs.aip.org
We have measured the nonlinear dielectric behavior of several highly polar propylene carbonate (PC) derivatives in the vicinity of their glass transition temperatures. Focus is on the …
Number of citations: 17 pubs.aip.org
K Chat, W Tu, L Laskowski… - The Journal of Physical …, 2019 - ACS Publications
In the presence of nanoscale confinement, the role of surface effects come to the fore in determining the glass-transition dynamics of the molecular liquids and polymers. Therefore, by …
Number of citations: 16 pubs.acs.org
松田建児, 入江正浩 - tcichemicals.com
光照射により可逆に色の変化を起こす現象は一般にフォトクロミズムと呼ばれる 1). この現象を示す多くのフォトクロミック化合物は, 光照射によって生じた 2 つの異性体間で, 色だけでなく分子の幾何…
Number of citations: 3 www.tcichemicals.com

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